5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Sirtuin 2 Inhibition Cancer Therapeutics Enzymatic Assay

This 5-azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride features a unique 3-benzyl-5-azetidine substitution on the 1,2,4-oxadiazole core, delivering distinct Sirt2 inhibition (IC50 3.2 µM) and S1P receptor modulation. The hydrochloride salt enhances aqueous solubility vs. free base. Unlike generic analogues, this precise benzyl/azetidine pattern is essential for target engagement; even minor modifications drastically alter potency and selectivity. Ideal as a SAR reference, CYP3A4 probe (TD IC50 90 nM), and functionalization handle via unsubstituted azetidine. Ensure experimental reproducibility with this well-characterized batch.

Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
CAS No. 1351620-40-0
Cat. No. B1377655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
CAS1351620-40-0
Molecular FormulaC12H14ClN3O
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H
InChIKeyQGYOMCLBLLIMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole Hydrochloride (CAS 1351620‑40‑0): Structural and Pharmacological Context


5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole hydrochloride is a heterocyclic small molecule comprising a 1,2,4‑oxadiazole core substituted at positions 3 and 5 with a benzyl group and an azetidin‑3‑yl moiety, respectively, and formulated as a hydrochloride salt . The 1,2,4‑oxadiazole ring serves as a metabolically stable bioisostere for amide or ester functionalities, while the strained azetidine ring contributes to conformational rigidity and potential target‑binding enhancement . This compound has been investigated in the context of sirtuin 2 (Sirt2) inhibition and sphingosine‑1‑phosphate (S1P) receptor modulation, two pathways of therapeutic relevance in oncology and autoimmune disorders [1][2].

Procurement‑Critical Differentiation: Why 5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole Hydrochloride Is Not Interchangeable with Analogous Oxadiazoles


Generic substitution within the 1,2,4‑oxadiazole azetidine class is precluded by divergent structure‑activity relationships (SAR) and target engagement profiles. While numerous 1,2,4‑oxadiazole azetidine derivatives have been patented as S1P receptor modulators or Sirt2 inhibitors, the precise positioning of the benzyl group at C3 and the unsubstituted azetidine at C5 in this hydrochloride salt yields a distinct pharmacological fingerprint [1]. Even minor modifications—such as replacing the benzyl group with a 3,4‑dimethoxybenzyl or introducing a trifluoromethyl substituent on the azetidine nitrogen—can drastically alter potency, selectivity, and metabolic stability . The hydrochloride salt form further differentiates this compound by enhancing aqueous solubility and handling characteristics relative to its free base or alternative salts, thereby directly impacting experimental reproducibility and formulation feasibility .

Quantitative Differentiation Evidence for 5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole Hydrochloride


Sirtuin 2 (Sirt2) Inhibitory Potency in a Defined Biochemical Assay

5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole (free base) has been reported to inhibit human sirtuin 2 (Sirt2) deacetylase activity with an IC50 of 3.2 µM in a fluorescence‑based in vitro assay . This places the compound within the single‑digit micromolar potency range observed for the 1,2,4‑oxadiazole Sirt2 inhibitor class, where lead compounds exhibit IC50 values between 1.5 µM and 8 µM under comparable conditions [1]. Direct comparator data are not available in the same assay system; however, the quantitative potency is consistent with the class‑level SAR, providing a baseline for selecting this specific substitution pattern.

Sirtuin 2 Inhibition Cancer Therapeutics Enzymatic Assay

CYP3A4 Time‑Dependent Inhibition Potency

The compound (free base) has been evaluated for time‑dependent inhibition of recombinant human CYP3A4 using midazolam as a probe substrate, yielding an IC50 of 90 nM after a 30‑minute preincubation in the presence of an NADPH‑generating system [1]. For comparison, known moderate CYP3A4 time‑dependent inhibitors such as verapamil exhibit IC50 values in the 100–200 nM range under analogous preincubation conditions, while strong inhibitors like ritonavir show sub‑10 nM potency [2]. No direct head‑to‑head comparison with structurally related 1,2,4‑oxadiazole azetidines is available.

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Hydrochloride Salt: Purity, Solubility, and Procurement Differentiation

5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole is commercially available as a hydrochloride salt with a certified purity of 95.0% (HPLC) . The hydrochloride salt form generally confers higher aqueous solubility and improved solid‑state stability compared to the free base (MW 215.25 g/mol), which is often an oil or low‑melting solid . While direct solubility measurements for this specific compound are not publicly disclosed, the hydrochloride salt of analogous 1,2,4‑oxadiazole azetidines typically exhibits ≥5‑fold greater solubility in pH 7.4 buffer than the corresponding free base [1]. Pricing for research‑grade material is established at £490.00/250 mg, providing a benchmark for cost‑per‑experiment calculations .

Salt Form Selection Solubility Enhancement Procurement Quality

Recommended Application Scenarios for 5‑Azetidin‑3‑yl‑3‑benzyl‑1,2,4‑oxadiazole Hydrochloride


Sirtuin 2 (Sirt2) Inhibitor Screening and SAR Expansion

The compound's reported Sirt2 IC50 of 3.2 µM positions it as a suitable starting point for structure‑activity relationship (SAR) studies aimed at optimizing potency and selectivity within the 1,2,4‑oxadiazole azetidine class. Its unsubstituted azetidine ring offers a handle for further functionalization (e.g., N‑alkylation, acylation) to explore the Sirt2 selectivity pocket identified in recent co‑crystal structures [1].

CYP3A4 Time‑Dependent Inhibition Profiling

With a CYP3A4 time‑dependent IC50 of 90 nM [2], this compound serves as a moderately potent probe for assessing structure‑metabolism relationships. It can be used to benchmark new analogs and to investigate the structural determinants of CYP3A4 inactivation within the oxadiazole azetidine series.

Sphingosine‑1‑Phosphate (S1P) Receptor Modulator Discovery

Patents covering 1,2,4‑oxadiazole azetidine derivatives as S1P receptor modulators [3] support the use of this compound as a reference ligand in S1P1/S1P3 selectivity screens. The benzyl substitution pattern at C3 is a common motif in this chemotype, making it a valuable comparator for evaluating novel analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.